molecular formula C16H22N2O3 B5315012 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone

1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone

Katalognummer B5315012
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: KPQXOKXPIJSNJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular and pulmonary diseases.

Wirkmechanismus

1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to a decrease in cGMP levels, which results in vasodilation and decreased blood pressure. 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has also been shown to inhibit the proliferation and migration of cancer cells by reducing cGMP levels.
Biochemical and Physiological Effects:
1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce blood pressure, improve cardiac function, and reduce the incidence of heart failure in animal models. 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has also been shown to reduce pulmonary hypertension and improve pulmonary function. In addition, 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has potential applications in the treatment of erectile dysfunction and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone is its specificity for sGC, which allows for targeted inhibition of this enzyme. This specificity also reduces the likelihood of off-target effects. However, one limitation of 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone is its relatively short half-life, which can make dosing and administration challenging. Additionally, 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone can be difficult to synthesize and purify, which can limit its availability for research purposes.

Zukünftige Richtungen

There are a number of future directions for research on 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone. One area of focus is the development of more efficient synthesis methods for 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone, which would increase its availability for research purposes. Additionally, further studies are needed to better understand the mechanisms of action of 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone and its potential therapeutic applications in cardiovascular and pulmonary diseases, as well as in the treatment of erectile dysfunction and cancer. Finally, the development of more stable and long-lasting formulations of 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone would improve its potential as a therapeutic agent.

Synthesemethoden

1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with 3-amino-1-oxa-8-azaspiro[4.5]decane, followed by the condensation of the resulting intermediate with 3-oxopropionic acid. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to inhibit sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule in the cardiovascular and pulmonary systems. 1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone has been demonstrated to reduce pulmonary hypertension, improve cardiac function, and reduce the incidence of heart failure in animal models. It has also been shown to have potential applications in the treatment of erectile dysfunction and cancer.

Eigenschaften

IUPAC Name

1-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-14-4-1-2-9-17(14)10-5-15(20)18-11-7-16(8-12-18)6-3-13-21-16/h1-2,4,9H,3,5-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQXOKXPIJSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCN3C=CC=CC3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.